molecular formula C15H19FN2O2S B4082360 ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate

ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate

Cat. No. B4082360
M. Wt: 310.4 g/mol
InChI Key: NKONYPDTYMCXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate is a synthetic compound that belongs to the class of piperidinecarboxylate derivatives. It is commonly referred to as "compound 1" and has been studied extensively due to its potential use in medicinal chemistry. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The exact mechanism of action of ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate is not fully understood. However, it has been shown to interact with a range of molecular targets, including voltage-gated sodium channels, TRPV1 channels, and PPARγ receptors. These interactions may be responsible for the compound's biological activities.
Biochemical and Physiological Effects:
Ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to have antitumor effects in vitro and in vivo, as well as anti-inflammatory and analgesic effects. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate in lab experiments is its potential to have a range of biological activities. This compound may be useful in studying the mechanisms of action of various molecular targets, as well as in developing new treatments for a range of diseases. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate. One area of research could focus on its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of research could focus on its potential use in cancer therapy, either alone or in combination with other drugs. Additionally, further research could be done to better understand the compound's mechanism of action and its interactions with various molecular targets.

Scientific Research Applications

Ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate has been studied extensively for its potential use in medicinal chemistry. It has been shown to have a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. This compound has also been studied for its potential use as a treatment for Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

ethyl 1-[(4-fluorophenyl)carbamothioyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2S/c1-2-20-14(19)11-4-3-9-18(10-11)15(21)17-13-7-5-12(16)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKONYPDTYMCXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(4-fluorophenyl)carbamothioyl]piperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate
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ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate
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ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate
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ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate
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ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate
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ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate

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